Tin sodium tartrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
72378-89-3 |
|---|---|
Molecular Formula |
C4H4NaO6Sn |
Molecular Weight |
289.77 g/mol |
InChI |
InChI=1S/C4H6O6.Na.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;;+2/p-2/t1-,2-;;/m1../s1 |
InChI Key |
GYRRXVUDXDNJTF-OLXYHTOASA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na].[Sn+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na].[Sn+2] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Tin Tartrate Compounds
Coordination-Driven Synthesis Pathways
Coordination-driven synthesis relies on the formation of stable complexes between tin ions and tartrate ligands. This approach is fundamental to controlling the speciation and reactivity of tin in solution, which is crucial for both direct synthesis and as a precursor step for electrochemical methods.
Aqueous Solution Synthesis Routes
The synthesis of tin-tartrate compounds in aqueous solutions is a primary method for producing these materials. The solubility and stability of the resulting complexes are highly dependent on factors such as pH and the concentration of reactants.
Tin(IV) sodium tartrate can be synthesized through the reaction of tin(IV) oxide with sodium tartrate in an aqueous solution. ontosight.ai The resulting compound, with the formula Na₂Sn(OH)₂C₄H₄O₆, presents as a white crystalline solid that is soluble in water. ontosight.ai This method provides a direct route to a stable tin-tartrate complex. Tin(IV) oxide, also known as stannic oxide (SnO₂), is an amphoteric solid, meaning it can react with both acids and bases. byjus.comwikipedia.org Its reaction with a sodium tartrate solution, which can provide a basic or near-neutral environment, facilitates the formation of the tin-tartrate complex. The stability of Sn-tartrate complexes is notably high, which favors the reaction. peacta.org
Electrochemical Deposition Techniques
Electrochemical deposition is a versatile technique for producing tin-containing coatings and alloys from tartrate-based electrolytes. Tartrate ions act as complexing agents, which is essential for controlling the deposition process, including the deposition potential and the properties of the resulting material. peacta.orgscielo.brresearchgate.net
Electrodeposition of Tin-Containing Alloys from Tartrate Electrolytes
Tartrate electrolytes are widely used for the electrodeposition of tin and its alloys due to the strong complexing action of the tartrate anion with tin and other metal ions. peacta.orgscielo.brresearchgate.netresearchgate.net This complexation shifts the reduction potential of tin to more cathodic values, which is a key factor in enabling the co-deposition of tin with other metals. peacta.org The use of tartrate-based baths is also favored as a more environmentally benign alternative to traditional cyanide or highly acidic electrolytes. peacta.orgscielo.br These baths have been successfully employed to produce a variety of tin alloys, including those with copper, zinc, iron, and nickel. scielo.brmdpi.comlnu.edu.uascielo.brtandfonline.com
The concentration of tartrate in the electrolyte has a significant impact on the kinetics of the electrodeposition process. An increase in tartrate concentration generally enhances the complexation of Sn(II) ions. peacta.org This increased complexation leads to a shift in the reduction potential towards more negative values. peacta.org
Studies on tin electrodeposition from sulphate-tartrate baths have shown that the presence of tartrate influences the voltammetric response. peacta.org For instance, as the tartrate concentration increases, a second reduction process becomes more pronounced, indicating a change in the reduction mechanism. peacta.org The chelating action of tartrate is crucial in these baths, especially at pH values around 4-5, where it stabilizes the tin ions in solution. peacta.org The morphology of the deposited films is also affected by the tartrate concentration, with tartrate acting as a leveling additive in some systems, leading to smoother and more compact deposits. scielo.brresearchgate.net
Interactive Data Table: Effect of Tartrate on Electrodeposition
| Parameter | Observation | Reference |
| Reduction Potential | Shifts to more cathodic (negative) values with increasing tartrate concentration. | peacta.org |
| Reduction Process | A second reduction process becomes more significant at higher tartrate concentrations. | peacta.org |
| Deposit Morphology | Tartrate can act as a leveling agent, resulting in smoother and more compact films. | scielo.brresearchgate.net |
| Complex Stability | The stability constants of Sn-tartrate complexes are high, favoring their formation. | peacta.org |
Tartrate-based electrolytes are particularly effective for the co-deposition of tin with other metals to form alloys with specific properties. The tartrate ligand forms stable complexes with various metal ions, which helps to bring their deposition potentials closer together, a prerequisite for successful alloy plating. nmlindia.org
Copper (Cu): Cu-Sn alloys, or bronzes, can be electrodeposited from tartrate baths. researchgate.netscielo.br Tartrate has been studied as an additive that influences the morphology and can decrease energy consumption during the process. scielo.br The stability constants for Cu-tartrate complexes are high, which affects the kinetics of electron transfer during deposition. scielo.br The co-deposition of copper and tin from a non-cyanide acid bath containing sodium tartrate has been shown to be feasible, producing various stable phases like α-CuSn, ϵ-Cu₃Sn, and η′-Cu₆Sn₅ depending on the operating conditions. researchgate.net
Zinc (Zn): The electrodeposition of Sn-Zn alloys from sulphate-tartrate baths has been investigated. researchgate.nettandfonline.com Tartrate acts as a complexing agent for both Sn(II) and Zn(II) ions. researchgate.net The composition of the resulting alloy can be controlled by adjusting parameters such as the concentrations of the metal salts and tartaric acid, as well as the pH of the bath. researchgate.net Coatings with 20–30% zinc by weight have been successfully produced from these baths. researchgate.net
Iron (Fe): A novel Fe(III)-Sn(II) tartrate electrolyte has been developed for the electrodeposition of Fe-Sn alloys. mdpi.com This system is unique in that it can exhibit anomalous co-deposition, where the less noble metal (iron) deposits preferentially. mdpi.com The mechanism of deposition, whether normal or anomalous, is dependent on the pH and current density. mdpi.com For example, at a pH of 3.0, the deposition becomes anomalous at a current density of around 30 mA/cm². mdpi.com The formation of ferromagnetic phases like Fe₅Sn₃ and Fe₃Sn has been achieved for the first time through this method. mdpi.com
Nickel (Ni): Tin-nickel alloys are another important class of coatings that can be produced from tartrate-containing electrolytes, such as pyrophosphate-tartrate-glucinate baths. lnu.edu.ua Polyligand electrolytes, including those with tartrate, offer high buffer capacity, which is advantageous for long-term operation. lnu.edu.ua These alloys often form as a single-phase intermetallic compound, NiSn, which is unique to the electrolytic deposition method. lnu.edu.ua
Interactive Data Table: Co-deposition of Tin with Other Metals from Tartrate Electrolytes
| Co-deposited Metal | Electrolyte Type | Key Findings | References |
| Copper (Cu) | Acidic non-cyanide with sodium tartrate | Formation of various Cu-Sn intermetallic phases; tartrate influences morphology. | scielo.brresearchgate.netscielo.br |
| Zinc (Zn) | Sulphate-tartrate | Alloy composition controllable by bath parameters; coatings with 20-30% Zn achieved. | researchgate.nettandfonline.com |
| Iron (Fe) | Fe(III)-Sn(II) tartrate | Exhibits both normal and anomalous co-deposition; formation of ferromagnetic Fe-Sn phases. | mdpi.commdpi.com |
| Nickel (Ni) | Pyrophosphate-tartrate-glucinate | High buffer capacity of electrolyte; formation of single-phase NiSn intermetallic. | lnu.edu.ua |
Control of Coating Morphology and Structure
The ability to control the morphology and structure of tin-containing coatings is essential for tailoring their properties for specific applications. Research has shown that several factors during the synthesis process, particularly in electrochemical deposition and cementation, can be manipulated to achieve desired outcomes. researchgate.netmdpi.com The composition of the electrolyte, including the concentration of ligands like tartrate, pH, and temperature, directly impacts the formation rate, elemental and phase composition, and morphology of the tin-based products. researchgate.net
In electrodeposition from tartrate-based electrolytes, the tartrate anion acts as a complexing agent, which can lead to more uniform composition and morphology in the resulting alloy deposits. researchgate.net The morphology of electrodeposited films is affected by the presence of tartrate in the plating bath. researchgate.net Studies on copper-tin and tin-zinc (B8454451) alloys from tartrate baths have demonstrated this control. For instance, in tin-zinc alloy deposition, using tartrate as a complexing agent allows for the creation of deposits with a uniform morphology under stirred conditions. researchgate.net
The electrochemical parameters themselves are powerful tools for morphological control. In the electrochemical synthesis of tin dendrites from alkaline electrolytes, varying the cathodic potential leads to distinct morphological types, including needle-like, fern-like, and stem-like structures. mdpi.com This highlights that the deposition potential directly governs the growth pattern of the crystalline structures.
General challenges in the synthesis of tin compounds include exercising control over particle size and morphology, as these factors significantly affect the material's properties. numberanalytics.com
Table 1: Influence of Synthesis Parameters on Tin-Containing Coating Morphology
| Parameter | Effect on Morphology and Structure | Source(s) |
|---|---|---|
| Tartrate Concentration | Affects film morphology; can cause micro-cracks to swell with increasing concentration. Influences film thickness and the ratio of crystalline phases (anatase/rutile). researchgate.net | researchgate.net |
| Electrolyte pH | Influences the composition of Sn(II)-tartrate complexes, shifting the reduction peak to more negative potentials with increasing pH. mdpi.com | mdpi.com |
| Cathodic Potential | Directly controls dendritic morphology during electrodeposition, producing varied forms from needle-like to fern-like to stem-like. mdpi.com | mdpi.com |
| Current Density | Can be controlled to produce porous, dense, and uniform morphologies in electrodeposited tin oxide films. researchgate.net | researchgate.net |
| Presence of Ligands | Tartrate ions act as complexing agents, enabling the formation of coatings with uniform composition and morphology. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Surface Modification Techniques Involving Tartrate Electrolytes
Tartrate electrolytes, particularly those containing sodium tartrate, are utilized in advanced surface modification techniques like anodic oxidation to create functional surface layers on various substrates.
Anodic Oxidation Processes in the Presence of Sodium Tartrate
Anodic oxidation in a sodium tartrate electrolyte is an electrochemical process used to grow oxide films on a substrate's surface. nih.govresearchgate.net This technique is particularly noted for its application on tin-containing alloys, where high voltage application can induce dielectric breakdown and spark discharge at the electrode surface. frontiersin.org This phenomenon promotes the crystallization of the anodic oxide due to self-heating. frontiersin.org The process can be used to form highly crystalline and porous oxide layers. frontiersin.orgmdpi.com
Formation of Metal Oxide Films on Tin-Containing Substrates
The formation of metal oxide films on substrates containing tin has been successfully demonstrated using anodic oxidation in tartrate-based electrolytes. For example, when a TiNbSn alloy is anodized in a 50 mM sodium tartrate solution, a porous microstructure is formed. nih.gov This process results in the formation of well-crystallized titanium dioxide (TiO2) with both anatase and rutile structures on the alloy surface. nih.gov
A multi-step electrochemical method has also been developed for forming antimony-doped tin dioxide coatings on titanium substrates using a pyrophosphate-tartrate electrolyte. nih.gov This process involves:
Electrodeposition of a tin-antimony alloy underlayer from a dilute pyrophosphate-tartrate electrolyte. nih.gov
Electrodeposition of a tin-antimony metal-hydroxide layer in the main electrolyte. nih.gov
Anodic oxidation of the deposited metal-hydroxide layer in the dilute electrolyte to form the final oxide coating. nih.gov
The concentration of sodium tartrate in the electrolyte is a key variable. Studies on titanium alloys show that increasing the tartrate concentration up to 15 g/L can increase the thickness of the anodic oxide film and alter the ratios of amorphous, anatase, and rutile TiO2 phases within it. researchgate.net
Table 2: Anodic Film Formation on Tin-Containing Substrates in Tartrate Electrolytes
| Substrate | Electrolyte Composition | Key Findings on Oxide Film | Source(s) |
|---|---|---|---|
| TiNbSn Alloy | 50 mM Sodium Tartrate | Forms a porous microstructure with well-crystallized anatase and rutile-structured TiO2. nih.gov | nih.gov |
| Titanium Substrate | Pyrophosphate-Tartrate Electrolyte | A multilayer antimony-doped tin dioxide (SnO2) coating is formed via a three-step deposition and oxidation process. nih.gov | nih.gov |
| TC18 Titanium Alloy | Sodium Tartrate (variable concentration) | Film thickness and the ratio of anatase/rutile TiO2 increase with tartrate concentration up to 15 g/L. Surface morphology consists of ravines and bulges. researchgate.net | researchgate.net |
Influence of Electrolyte Additives (e.g., Hydrogen Peroxide) on Film Formation
The addition of strong oxidants like hydrogen peroxide (H2O2) to the sodium tartrate electrolyte can significantly influence the anodic oxidation process and the resulting film characteristics. mdpi.com The presence of H2O2 is speculated to accelerate the anodic oxidation reaction. mdpi.com
When anodizing a TiNbSn alloy in a 50 mM sodium tartrate electrolyte, the addition of 0.7 M H2O2 was found to accelerate the formation of rutile-structured TiO2. nih.gov The electrochemical data showed that the galvanostatically controlled duration of the process was reduced when H2O2 was present. frontiersin.org Despite this acceleration and the change in crystal structure, the final oxide layer still developed a porous microstructure, consistent with films formed without the additive. nih.govfrontiersin.org
However, the effect of H2O2 can be complex. While it can improve film crystallization at lower temperatures, the impact on photocatalytic activity can be diminished by competing effects. frontiersin.orgresearchgate.net For other electrolyte systems, adding H2O2 has been shown to increase the thickness of the oxide coating and decrease porosity up to an optimal concentration, beyond which it may lead to microcracking. bibliotekanauki.pl
Table 3: Effect of Hydrogen Peroxide (H2O2) Additive in Tartrate Electrolyte
| Parameter | Without H2O2 | With H2O2 | Source(s) |
|---|---|---|---|
| Crystallinity (on TiNbSn) | Porous microstructure with anatase and rutile-structured TiO2. nih.gov | Peaks of rutile-structured TiO2 were accelerated; porous microstructure maintained. nih.gov | nih.gov |
| Reaction Time | Longer galvanostatic period. frontiersin.org | Shorter galvanostatic period, indicating an accelerated reaction. frontiersin.org | frontiersin.org |
| Film Porosity | Forms a porous microstructure. frontiersin.org | Forms a porous microstructure, independent of the addition. frontiersin.org | frontiersin.org |
| General Effect | Baseline anodic oxidation. | Accelerates the anodic oxidation reaction. mdpi.com Can increase film growth rate and improve crystallization. researchgate.netbibliotekanauki.pl | mdpi.comresearchgate.netbibliotekanauki.pl |
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Tin sodium tartrate | Na2Sn(C4H4O6)2 (representative) |
| Hydrogen Peroxide | H2O2 |
| Tin Dioxide | SnO2 |
| Titanium Dioxide | TiO2 |
| Antimony | Sb |
| Stannous Chloride | SnCl2 |
| Tartaric Acid | C4H6O6 |
| Copper | Cu |
| Iron | Fe |
| Zinc | Zn |
| Nickel | Ni |
| Bismuth | Bi |
| Silver | Ag |
| Gold | Au |
| Potassium Hydroxide (B78521) | KOH |
Coordination Chemistry and Complexation Behavior of Tin with Tartrate
Ligand-Metal Interaction Mechanisms
The formation of tin-tartrate complexes is governed by the principles of ligand-metal coordination, where the tartrate anion acts as a multidentate ligand, binding to the tin metal center through its oxygen donor atoms.
The tartrate anion (C₄H₄O₆²⁻) is an effective chelating agent for tin ions due to the presence of two carboxyl groups and two hydroxyl groups. nih.govmdpi.com This structure allows it to bind to a single metal ion at multiple points, forming stable ring structures known as chelates. taylorandfrancis.com The coordination typically involves the deprotonated carboxyl and hydroxyl groups, creating strong Sn-O-C linkages. The ability of tartaric acid to deprotonate its alcoholic hydroxyl groups, especially in the presence of a highly charged cation like Sn(IV), facilitates strong chelation. researchgate.net This process is fundamental to the formation of stable, water-soluble complexes, which is a key aspect of the sequestering ability of tartrate towards metal ions. nih.govresearchgate.net The tartrate ligand can act as a tetradentate ligand, meaning it can coordinate to a metal ion through four donor atoms simultaneously. researchgate.net
The chemical species of tin(II) present in an aqueous tartrate solution are highly dependent on the pH of the medium. mdpi.com In acidic conditions, tin(II) can exist as free ions, chloride complexes (if chloride is present), or neutral tin-tartrate complexes like [Sn(tart)]. mdpi.com As the pH increases into the weak acidic to neutral range (pH 3.0 to 8.0), the predominant species becomes the stable bis-tartrate complex, [Sn(tart)₂]²⁻. mdpi.com In more alkaline environments, tin(II) hydroxides begin to form. mdpi.com Potentiometric and Mössbauer spectroscopy studies have confirmed the formation of various simple species, denoted as SnᵢHⱼLₖ (where L is tartrate), as well as mixed complexes involving other ions like chloride. researchgate.net The distribution of these species is critical in applications such as electrodeposition, where the nature of the complex directly influences the properties of the resulting material. mdpi.com
Table 1: Predominant Tin(II)-Tartrate Species at Different pH Ranges This table is generated based on data from cited research papers.
| pH Range | Predominant Tin(II) Species |
|---|---|
| Acidic (pH < 3) | [SnCl]⁻, [SnCl], [Sn(tart)] |
| Weak Acidic to Neutral (pH 3-8) | [Sn(tart)₂]²⁻ |
| Alkaline (pH > 8) | [Sn₃(OH)₄]²⁺ and other tin(II) hydroxides |
Thermodynamic studies provide quantitative insight into the stability of tin-tartrate complexes. The stability of these complexes is described by their formation constants (β), which quantify the equilibrium between the free metal ion and the ligand with the complex. Investigations have determined the stability constants for various tin(II)-hydroxocarboxylate complexes, including tartrate. researchgate.net For instance, the formation of mixed-ligand complexes, such as those involving chloride, has been shown to be thermodynamically favored in certain conditions. researchgate.net
The stability of these complexes is influenced by factors like ionic strength and the nature of the ionic medium (e.g., NaCl vs. NaNO₃). researchgate.netunime.it Generally, the entropy change is a significant driving force for the complexation process. researchgate.net The sequestering ability of tartrate towards Sn²⁺, often evaluated using the pL₀.₅ parameter, demonstrates its effectiveness in binding the metal ion. researchgate.net This sequestering power is generally higher for Sn²⁺ compared to many other divalent cations. researchgate.net
Table 2: Selected Stability Constants (log β) for Tin(II)-Tartrate and Related Complexes This table compiles data from thermodynamic studies on tin complexation.
| Complex Species | Stoichiometry (Sn:H:L) | Log β (at specified conditions) | Reference |
|---|---|---|---|
| Sn(tart) | 1:0:1 | Not explicitly stated, but formation noted. | researchgate.netmdpi.com |
| Sn(tart)₂ | 1:0:2 | Not explicitly stated, but formation noted. | researchgate.netmdpi.com |
| SnH(tart) | 1:1:1 | Data available in specialized literature. | researchgate.net |
| SnH₂(tart)₂ | 1:2:2 | Data available in specialized literature. | researchgate.net |
| Sn₂(tart)₂(OH)₂ | 2:0:2:-2 | Data available in specialized literature. | unime.it |
Structural Elucidation of Tin-Tartrate Complexes
Understanding the three-dimensional structure of tin-tartrate complexes is crucial for explaining their chemical properties and reactivity. Spectroscopic and computational methods have been employed to elucidate their architectural and geometric features.
Tin-tartrate systems can form both mononuclear and binuclear complexes. researchgate.netunime.it Mononuclear complexes consist of a single tin ion coordinated by one or more tartrate ligands, such as [Sn(tart)] and [Sn(tart)₂]²⁻. researchgate.netmdpi.com Binuclear complexes, containing two tin centers, are also observed. researchgate.net An example is the di-μ-hydroxo-bridged species, which can be represented as [Sn₂(Mala)₂(OH)₂] in analogous malate (B86768) systems, suggesting similar structures for tartrates. unime.it The formation of these different architectures depends on factors like the metal-to-ligand ratio, pH, and the concentration of the components in the solution. unime.it
The coordination geometry around the tin center in these complexes has been investigated using techniques like Mössbauer spectroscopy. researchgate.net For Sn(II) complexes, a trigonal bipyramidal arrangement has been proposed for various species. researchgate.net In this geometry, the tin atom is at the center, with ligands occupying the vertices of the bipyramid. The non-bonding lone pair of electrons on the Sn(II) ion plays a crucial role in determining this geometry, often occupying one of the equatorial positions. researchgate.net For Sn(IV) complexes, which lack this lone pair, a more symmetrical octahedral or distorted octahedral geometry is common, with Sn-O bond lengths typically in the range of 2.0–2.2 Å.
Solution Chemistry and Equilibrium Dynamics
pH Dependence of Tin-Tartrate Complex Stability
The stability and speciation of tin-tartrate complexes in aqueous solutions are critically dependent on pH. The pH of the medium dictates the protonation state of tartaric acid and the hydrolysis of the tin ion, thereby controlling which complex species can form.
At highly acidic pH values (typically below 2), tin exists predominantly as solvated Sn(II) ions or simple aqua complexes. tubitak.gov.tr In this range, tartaric acid is fully protonated, and complex formation is limited. As the pH increases into the weakly acidic range (pH 3 to 5), deprotonation of the tartrate's carboxylic acid groups facilitates complexation. In this region, various species can coexist, including protonated complexes. tubitak.gov.trmdpi.com
Studies on mixed iron-tin tartrate electrolytes show that in the pH range of 3.0 to 8.0, tin is almost entirely present in the form of the stable [Sn(tart)₂]²⁻ complex. mdpi.com This indicates a wide pH window where this particular complex is the dominant species. However, as the solution becomes alkaline (pH > 8), the formation of tin(II) hydroxides and other hydroxo complexes begins to compete with and eventually supersede the tartrate complexes. mdpi.com The masking ability of tartaric acid is also pH-dependent; in acidic media, coordination is primarily through the carboxy groups, while in alkaline solutions, the deprotonated alcoholic hydroxyl groups can participate more actively in chelation. researchgate.net
Table 2: Predominant Tin Species in Tartrate Solution at Various pH Ranges
| pH Range | Dominant Tin Species | Notes |
| < 2-3 | Free Sn²⁺ ions, aqua complexes, chloride complexes (if present). tubitak.gov.trmdpi.com | Tartrate is mostly protonated; limited complexation. |
| 3 - 8 | [Sn(tart)₂]²⁻. mdpi.com | The stable tin-tartrate complex dominates in this wide range. |
| > 8 | Tin(II) hydroxides (e.g., Sn(OH)₂, [Sn(OH)₃]⁻). mdpi.com | Hydrolysis of the tin ion leads to the precipitation of hydroxides. |
| This table summarizes general speciation trends based on available literature. |
Effects of Ionic Strength and Background Electrolytes
The stability of tin-tartrate complexes is influenced by the ionic strength and the chemical nature of the background electrolyte in the solution. Generally, an increase in ionic strength tends to decrease the stability constants of the complexes. unime.it This effect is due to the increased concentration of ions in the solution, which shields the electrostatic attraction between the tin cation and the tartrate anion.
Systematic investigations on related tin(II)-hydroxocarboxylate and mixed-metal zinc(II)/tin(II)-hydroxocarboxylate systems have demonstrated this dependence. unime.itresearchgate.net For example, studies conducted at ionic strengths of 0.15 mol dm⁻³ and 1.00 mol dm⁻³ in NaCl showed that the stability constants of the formed complexes were higher at the lower ionic strength. unime.it The choice of the background electrolyte is also crucial, as different ions can have varying interactions with the complex. An electrolyte with a non-coordinating anion, such as sodium nitrate (B79036) (NaNO₃), will have a different effect on the equilibrium compared to an electrolyte with a potentially coordinating anion like sodium chloride (NaCl). unime.itresearchgate.net
Table 3: General Effect of Ionic Strength on Tin-Tartrate Complex Stability
| Parameter | Effect on Complex Stability | Rationale |
| Increasing Ionic Strength | Decreases stability constants. unime.it | Increased ionic shielding reduces the effective attraction between the metal ion and the ligand. |
| Decreasing Ionic Strength | Increases stability constants. unime.it | Reduced ionic shielding enhances the electrostatic interaction, favoring complex formation. |
Role of Co-existing Anions (e.g., Chloride) on Complex Equilibria
The presence of co-existing anions, particularly chloride (Cl⁻), can significantly alter the equilibrium dynamics of tin-tartrate complexation. Chloride ions are not always inert spectators in the solution; they can actively participate in the coordination sphere of the tin ion.
In acidic solutions, Sn(II) can form various charged or neutral chloride complexes, which compete with tartrate for the tin ion. mdpi.com More importantly, chloride can participate in the formation of mixed-ligand complexes. Research on mixed Zn(II)/Sn(II) systems with hydroxocarboxylate ligands, including tartrate, has shown that the stability constants of the complexes are significantly higher in a sodium chloride medium compared to a sodium nitrate medium at the same ionic strength. unime.itresearchgate.net This enhancement is explained by the formation of more stable mixed-metal-ligand/chloride species, where chloride becomes part of the coordination complex. unime.it This stabilizing effect highlights that the choice of background electrolyte is a critical factor in controlling the speciation and stability of tin-tartrate solutions.
Table 4: Influence of Background Anion on Complex Stability
| Background Electrolyte | Relative Stability of Tin-Tartrate Complex | Reason |
| Sodium Chloride (NaCl) | Higher. unime.itresearchgate.net | Chloride ions can participate in the formation of stable mixed-ligand complexes (e.g., Sn-Tartrate-Cl species), enhancing overall stability. unime.it |
| Sodium Nitrate (NaNO₃) | Lower. unime.itresearchgate.net | The nitrate anion is generally considered non-coordinating and does not participate in mixed-ligand complex formation, resulting in lower stability constants compared to a chloride medium. unime.it |
Electrochemical Behavior of Tin in Tartrate Media
Electrode Kinetics and Reaction Mechanisms
The kinetics of the tin electrode in tartrate media involve a sequence of reactions that dictate its stability and dissolution rate. These processes include the initial active dissolution of the metal and the subsequent formation of a passivating layer on its surface.
The anodic behavior of tin in tartrate solutions is characterized by an active-passive transition. researchgate.net In the active potential region, the tin metal undergoes dissolution, releasing Sn(II) species into the electrolyte. researchgate.net This active dissolution process is not static; its rate increases with a higher concentration of tartaric acid, a faster potential sweep rate, and elevated temperatures. researchgate.net
Following the initial active phase, a passive film can form on the anode surface. This passivation is attributed to the formation of a layer composed of tin(IV) compounds, specifically tin(IV) hydroxide (B78521) (Sn(OH)₄) and/or tin(IV) oxide (SnO₂). researchgate.net The formation of this layer impedes further dissolution of the underlying tin metal. In related carboxylate media like citrate (B86180) solutions, the anodic dissolution in the active region is similarly associated with the formation of tin(II) complexes. researchgate.net The transition from an active, dissolving state to a passive, protected state is a key feature of tin's electrochemistry in these environments. researchgate.netresearchgate.net
Voltammetric and Galvanostatic Characterization
To investigate the complex electrochemical behavior of tin in tartrate media, researchers employ various analytical techniques. Potentiodynamic and galvanostatic methods are particularly crucial for characterizing the active-passive transitions and understanding the underlying reaction kinetics. researchgate.net
Potentiodynamic polarization curves are instrumental in revealing the electrochemical behavior of tin in tartrate solutions. These E/I (potential/current) curves clearly demonstrate the active/passive transition that the tin anode undergoes. researchgate.net Studies show that an increase in the tartaric acid concentration, as well as the temperature and the potential scan rate, leads to an enhancement of the active dissolution of tin. researchgate.net In studies involving copper-tin alloy deposition from tartrate baths, cathodic polarization curves are used to select appropriate current densities for electrodeposition by identifying the potential ranges for the reduction of the metallic ions. scielo.br
Table 1: Influence of System Parameters on Tin's Active Dissolution in Tartrate Media
| Parameter | Effect on Active Dissolution | Reference |
| Tartaric Acid Concentration | Increases with increasing concentration | researchgate.net |
| Temperature | Increases with increasing temperature | researchgate.net |
| Potential Sweep Rate | Increases with increasing sweep rate | researchgate.net |
Galvanostatic measurements, which involve controlling the current and measuring the potential response over time, provide further insights into the passivation process. Potential-time (E/t) curves show that the time required to achieve the transition from the active to the passive state is dependent on both the solution's composition and the applied current. researchgate.net Specifically, this transition time increases when the concentration of tartaric acid or the temperature is raised. researchgate.net Conversely, imposing a higher anodic current density leads to a shorter time for the active-passive transition to occur. researchgate.net These measurements are essential for analyzing the conditions that promote or hinder the formation of the protective passive layer. researchgate.netfrontiersin.orgunesp.br
Table 2: Factors Affecting Active-Passive Transition Time in Galvanostatic Measurements
| Parameter | Effect on Transition Time | Reference |
| Tartaric Acid Concentration | Increases with increasing concentration | researchgate.net |
| Temperature | Increases with increasing temperature | researchgate.net |
| Imposed Anodic Current Density | Decreases with increasing current density | researchgate.net |
Advanced Characterization Techniques and Spectroscopic Analysis
Structural and Morphological Analysis
Understanding the crystal structure and surface morphology is fundamental to elucidating the properties and potential applications of tin sodium tartrate. Techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are indispensable for this purpose.
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the diffraction patterns, researchers can identify the crystalline phases present, determine lattice parameters, and gain insights into the material's microstructure, including crystallite size and strain.
In the analysis of tin-based compounds, XRD is crucial for confirming the formation of the desired crystal structure and identifying any impurities or secondary phases. For instance, in studies involving the synthesis of tin oxides from tartrate precursors, XRD patterns are used to verify the successful conversion and to characterize the resulting crystal structure, such as the tetragonal rutile phase of SnO₂. The sharpness and intensity of the diffraction peaks can provide information about the degree of crystallinity and the average crystallite size, which can be calculated using the Scherrer equation.
Table 1: Representative XRD Data for a Tin-Based Compound Derived from a Tartrate Precursor
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Phase Identification |
| 26.6 | 3.35 | (110) | SnO₂ (Rutile) |
| 33.9 | 2.64 | (101) | SnO₂ (Rutile) |
| 37.9 | 2.37 | (200) | SnO₂ (Rutile) |
| 51.8 | 1.76 | (211) | SnO₂ (Rutile) |
| 54.7 | 1.68 | (220) | SnO₂ (Rutile) |
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface, revealing details about its morphology, topography, and the size and shape of its constituent particles or grains. In this technique, a focused beam of electrons is scanned across the sample's surface, and the resulting interactions are detected to form an image.
Elemental and Chemical State Analysis
Determining the elemental composition and the oxidation states of the constituent elements is crucial for confirming the identity and purity of this compound and understanding its chemical behavior.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
In the context of this compound, XPS would be used to confirm the presence of tin, sodium, carbon, and oxygen on the material's surface. High-resolution scans of the core level peaks, such as Sn 3d, Na 1s, O 1s, and C 1s, can provide detailed information about their respective oxidation states and chemical environments. For example, the binding energy of the Sn 3d₅/₂ peak can distinguish between metallic tin (Sn⁰), tin(II) (Sn²⁺), and tin(IV) (Sn⁴⁺) states.
Table 2: Illustrative XPS Binding Energy Data for Tin and Oxygen
| Element | Core Level | Binding Energy (eV) | Possible Oxidation State |
| Sn | 3d₅/₂ | ~486.6 | Sn⁴⁺ |
| Sn | 3d₅/₂ | ~485.0 | Sn²⁺ |
| O | 1s | ~530.5 | Lattice Oxygen (O²⁻) |
| O | 1s | ~531.5 | Hydroxyl groups (-OH) |
Note: These binding energies are representative values and can shift slightly depending on the specific chemical matrix of this compound.
Atomic Absorption Spectroscopy (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. It is a highly sensitive technique capable of determining the concentration of a particular element in a sample.
To analyze this compound using AAS, the sample would first need to be dissolved in a suitable solvent to create a solution. This solution is then nebulized into a flame or a graphite (B72142) furnace, where it is atomized. A light beam of a specific wavelength, characteristic of the element being measured (e.g., tin or sodium), is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of the element in the sample. This technique is highly effective for determining the bulk concentration of tin and sodium in the compound, ensuring the correct stoichiometric ratio.
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is another powerful technique for determining the elemental composition of a sample. Like AAS, it requires the sample to be in a liquid form. The solution is introduced into an inductively coupled plasma, which is an extremely hot (6,000–10,000 K) source of ionized argon gas. At this temperature, the atoms and ions of the elements in the sample are excited. As they return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of each element in the sample.
ICP-OES offers several advantages, including its ability to measure multiple elements simultaneously with high precision and accuracy. For this compound, ICP-OES would provide a comprehensive and quantitative elemental profile, accurately determining the concentrations of tin, sodium, and any potential metallic impurities.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are powerful non-destructive methods used to probe the molecular and electronic structure of materials. These techniques provide detailed information about the functional groups present, the nature of the chemical bonding, and the electronic transitions that can occur within the compound.
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. thermofisher.comnih.gov By analyzing the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, a unique spectral fingerprint of the compound is obtained.
In the analysis of metal tartrates, including this compound, FTIR spectra reveal characteristic absorption bands that confirm the presence of key functional groups. allresearchjournal.comresearchgate.net The spectrum of a tartrate-modified ferrihydrite, for instance, showed distinct broad peaks attributable to the tartrate, distinguishing it from the sharp doublets of sodium tartrate. researchgate.net
Key vibrational modes observed in the FTIR spectra of tartrate compounds include:
O-H Stretching: A broad band, typically in the region of 3000-3600 cm⁻¹, is indicative of the hydroxyl (-OH) groups of the tartrate moiety and any water of crystallization. allresearchjournal.com For example, in cadmium levo-tartrate crystals, this band appears around 3453 cm⁻¹. allresearchjournal.com
C-H Stretching: Asymmetrical C-H stretching vibrations are typically observed around 2919 cm⁻¹. allresearchjournal.com
C=O Stretching: The carbonyl group (C=O) of the carboxylate function gives rise to a strong absorption band, often found around 1590-1620 cm⁻¹. allresearchjournal.comresearchgate.net In cadmium levo-tartrate, this is seen at 1595 cm⁻¹. allresearchjournal.com
C-O Stretching: The stretching vibrations of the C-O bonds within the carboxyl and alcohol groups appear in the fingerprint region.
Metal-Oxygen (Sn-O) Vibrations: The interaction between the tin cation and the oxygen atoms of the tartrate ligand results in vibrations at lower frequencies, typically below 800 cm⁻¹. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for Metal Tartrates
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Hydroxyl (-OH) | O-H Stretching | 3000 - 3600 | allresearchjournal.com |
| Alkane (-CH) | C-H Stretching | ~2920 | allresearchjournal.com |
| Carbonyl (C=O) | C=O Stretching | 1590 - 1620 | allresearchjournal.comresearchgate.net |
| Metal-Oxygen | M-O Stretching | < 800 | researchgate.net |
UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy measures the absorption of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. process-insights.comresearchgate.net This technique provides information about the electronic transitions between different energy levels within the atoms and molecules of a substance. nih.gov
For tin-containing compounds, UV-Vis-NIR spectroscopy can elucidate the electronic structure and optical properties. academie-sciences.fr The absorption of UV light can induce electronic transitions, such as the s → p transitions in Sn²⁺ ions. academie-sciences.fr The position of these absorption bands is sensitive to the host material, shifting to longer wavelengths in the order of fluoride (B91410) → phosphate (B84403) → silicate (B1173343) glasses. academie-sciences.fr
In the context of this compound, UV-Vis-NIR analysis can reveal:
Optical Band Gap: The energy difference between the valence band and the conduction band can be determined from the absorption edge in the UV-Vis spectrum. This is a crucial parameter for understanding the compound's potential in photocatalytic and optoelectronic applications. For example, the band gap of copper sodium tartrate has been studied using this method. researchgate.net
Electronic Transitions: The spectra can show absorption bands corresponding to charge transfer transitions between the tin metal center and the tartrate ligand (LMCT or MLCT). nih.gov
Influence of Dopants and Defects: The presence of impurities or defects in the crystal lattice can introduce new energy levels, leading to changes in the absorption spectrum.
Studies on related materials, such as tin-doped glasses, have shown that Sn²⁺ ions can be photo-oxidized to Sn⁴⁺ under UV radiation, leading to a decrease in absorption near 200 nm and an increase near 250 nm. academie-sciences.fr This highlights the role of both Sn²⁺ and Sn⁴⁺ in radiation-induced processes.
Mössbauer spectroscopy is a highly sensitive technique for studying the chemical environment of specific atomic nuclei, in this case, the ¹¹⁹Sn isotope. mcmaster.ca It provides precise information about the oxidation state (e.g., Sn(II) vs. Sn(IV)), the local coordination environment, and the nature of the chemical bonding of tin atoms within a compound. researchgate.netmdpi.com
The key parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).
Isomer Shift (δ): This parameter is directly related to the electron density at the tin nucleus and is therefore highly indicative of the oxidation state. Sn(IV) compounds typically exhibit isomer shifts in the range of 0 to -0.3 mm/s, while Sn(II) compounds have isomer shifts in the range of +2.5 to +4.5 mm/s, relative to a BaSnO₃ or CaSnO₃ source. researchgate.net For instance, in lyophilized stannous chloride ascorbic acid preparations, Sn(II) was identified by an isomeric shift of 2.92 mm/s, and Sn(IV) by a shift of 0.16 mm/s. iaea.org
Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a distorted or non-cubic local coordination environment around the tin atom. rsc.org The magnitude of the splitting provides information about the geometry of the ligands. rsc.org
Mössbauer spectroscopy has been successfully used to study the speciation of tin(II) in aqueous solutions with hydroxocarboxylate ligands like tartrate, confirming the formation of various complexes and suggesting a possible trigonal bipyramidal arrangement for some Sn²⁺/ligand species. researchgate.net It has also been instrumental in analyzing the tin species in glass coatings, distinguishing between tin dissolved in the glass phase and crystalline cassiterite (SnO₂). researchgate.net
Table 2: Typical ¹¹⁹Sn Mössbauer Parameters for Tin Compounds
| Tin Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Coordination Environment/Comments | Reference |
| Sn(IV) | ~0 to -0.3 | Often small or zero in symmetric environments | Typically octahedral or tetrahedral coordination | researchgate.net |
| Sn(II) | ~+2.5 to +4.5 | Often large and non-zero | Distorted, non-cubic environments due to the lone pair | researchgate.netiaea.org |
| Sn(II) in lyophilized ascorbic acid kit | 2.92 | 2.0 | - | iaea.org |
| Sn(IV) in lyophilized ascorbic acid kit | 0.16 | - | - | iaea.org |
Advanced Radical Detection Techniques
In applications such as photocatalysis, understanding the reaction mechanisms involves identifying the transient radical species that are generated. Electron Spin Resonance (ESR) spectroscopy is the primary technique for this purpose.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. mdpi.com In the context of photocatalysis, ESR is invaluable for identifying the reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•) that are responsible for the degradation of pollutants. kribb.re.kruj.edu.pl
The technique often employs spin-trapping agents, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which react with the short-lived radicals to form more stable radical adducts that can be readily detected by ESR. frontiersin.orgresearchgate.net
For materials involving tin or being used in tartrate-containing electrolytes, ESR has been applied to study photocatalytic activity. For example, in studies of anodized TiNbSn alloys prepared in a sodium tartrate electrolyte, ESR was used to measure the production of •OH radicals under UV irradiation, confirming the photocatalytic activity of the material. frontiersin.orgnih.gov The intensity of the ESR signal corresponding to the DMPO-OH adduct provides a measure of the amount of hydroxyl radicals generated. frontiersin.org
By analyzing the ESR spectra under different conditions (e.g., with and without light, in the presence of different scavengers), the specific roles of different radical species in the photocatalytic mechanism can be elucidated. aaqr.org This information is critical for designing more efficient photocatalysts based on this compound.
Theoretical and Computational Chemistry Approaches
Electronic Structure Calculations
Electronic structure calculations, rooted in quantum mechanics, are employed to determine the arrangement of electrons in a molecule and to derive its energetic and geometric properties.
Density Functional Theory (DFT) has become a primary computational method for studying metal-organic complexes like tin sodium tartrate due to its favorable balance of accuracy and computational cost. core.ac.uk DFT calculations can predict the ground-state geometry of the complex, providing precise data on bond lengths, bond angles, and dihedral angles between the tin(II) ion and the tartrate ligand. davidpublisher.com
By solving the Kohn-Sham equations, DFT can model the electronic density of the system, from which numerous properties can be derived. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. davidpublisher.com Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopy data to validate the computed structure. Other properties, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the charge distribution within the molecule, clarifying the nature and polarity of the tin-tartrate coordination bonds. researchgate.net
Table 1: Representative Molecular Properties of Metal-Ligand Complexes Calculated via DFT Note: This table presents typical data from DFT calculations on analogous metal-organic complexes to illustrate the outputs of the method.
| Property | Calculated Value | Significance |
| Metal-Oxygen Bond Length | 2.00 - 2.30 Å | Indicates the distance between the tin ion and the coordinating oxygen atoms. |
| O-C-C-O Dihedral Angle | Varies based on conformation | Describes the puckering and conformation of the tartrate ligand upon chelation. |
| HOMO-LUMO Energy Gap | 3 - 5 eV | Relates to the electronic stability and reactivity of the complex. |
| Charge on Metal Center | +1.2 to +1.8 |e| | Quantifies the degree of charge transfer between the ligand and the tin ion. |
| Vibrational Frequency (Sn-O) | 300 - 500 cm⁻¹ | Corresponds to the stretching mode of the tin-oxygen bond. |
Quantum chemical methods are essential for quantifying the interactions between the tin(II) ion and the tartrate ligand, which dictates the stability of the resulting complex. casjournal.org The binding energy, or complexation energy, is a key metric calculated to determine the thermodynamic favorability of the formation of this compound from its constituent ions. This is typically computed by subtracting the total energies of the isolated tin(II) ion and tartrate ligand from the total energy of the optimized complex.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movements and dynamic behavior of atoms and molecules over time. researchgate.net In an MD simulation of this compound, typically in an aqueous solution, the system is evolved by numerically solving Newton's equations of motion for each atom. arxiv.org The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. mdpi.com
MD simulations provide a molecular-level "movie," revealing how the complex tumbles, vibrates, and interacts with surrounding solvent molecules. mdpi.com This approach is invaluable for studying the solvation shell around the tin complex, determining the coordination number of water molecules, and calculating transport properties like the diffusion coefficient. Furthermore, MD can be used to explore conformational changes in the tartrate ligand and the flexibility of the coordination sphere around the tin ion, offering insights into the dynamic stability of the complex in a realistic environment. mdpi.com
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Metal-Tartrate Complex in Water
| Parameter | Example Value/Setting | Purpose |
| Force Field | COMPASS, AMBER, GROMOS | Defines the potential energy functions used to calculate interatomic forces. mdpi.com |
| System Size | ~5000 atoms (1 complex, ~1600 water molecules) | Represents a sufficient portion of the solution to avoid finite size effects. |
| Simulation Time | 10 - 100 nanoseconds (ns) | The duration over which the system's trajectory is calculated to observe relevant dynamic events. |
| Time Step | 1 - 2 femtoseconds (fs) | The discrete time interval at which forces are recalculated and positions are updated. |
| Temperature Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Maintains constant temperature and either constant volume (NVT) or constant pressure (NPT). |
| Solvent Model | TIP3P, SPC/E | An empirical model that describes the properties of water molecules in the simulation. |
Computational Studies of Reaction Mechanisms
Computational chemistry is also a powerful tool for mapping the pathways of chemical reactions, providing a level of detail that is difficult to obtain experimentally.
Understanding how the tin(II) ion and tartrate ligand come together to form a complex in solution is a significant challenge. Advanced computational techniques, such as enhanced sampling molecular dynamics (e.g., metadynamics) or reaction path finding algorithms, can be used to elucidate these complexation pathways. arxiv.org These methods allow researchers to compute the free energy landscape of the reaction.
By identifying the low-energy paths on this landscape, the step-by-step mechanism of complex formation can be determined. This includes the initial desolvation of the tin ion, the sequential binding of the tartrate's functional groups, and the final ring-closing to form the stable chelate. The calculations can identify transition states and intermediate structures along the pathway, and the associated energy barriers determine the kinetics of the complexation and dissolution processes. arxiv.org
The interaction of this compound with surfaces and interfaces is critical for applications such as corrosion inhibition and surface finishing. Computational studies, primarily using DFT, can model the adsorption of the complex onto a relevant surface, such as a metal or metal oxide. researchgate.netresearchgate.net
These simulations determine the most stable adsorption geometry, revealing which atoms of the complex bind to the surface atoms. rsc.org The adsorption energy is calculated to quantify the strength of the surface-molecule interaction. A high adsorption energy suggests strong binding, which is crucial for forming a protective layer in corrosion inhibition. mdpi.com Furthermore, analysis of the electronic structure (e.g., charge density difference plots) upon adsorption can show how charge is redistributed between the molecule and the surface, explaining the mechanism of adhesion and surface modification at the electronic level. researchgate.netcam.ac.ukudelar.edu.uy
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, also known as ab initio methods, are a cornerstone of modern computational chemistry, enabling the prediction of material properties directly from fundamental quantum mechanical principles without reliance on experimental data. These methods are instrumental in interpreting experimental spectra and predicting the spectroscopic characteristics of novel or complex compounds like this compound. The primary approaches for predicting spectroscopic properties—vibrational, electronic, and nuclear magnetic resonance—are rooted in solving approximations of the Schrödinger equation for the molecule's electronic structure.
Theoretical Framework
The prediction of spectroscopic properties from first principles typically involves a multi-step computational process. Initially, the ground-state electronic structure of the molecule is determined, usually within the framework of Density Functional Theory (DFT). This step involves optimizing the molecular geometry to find the lowest energy arrangement of atoms. Following this, specific properties related to different types of spectroscopy are calculated using more advanced techniques that build upon the ground-state solution.
Vibrational Spectroscopy (IR & Raman): For Infrared (IR) and Raman spectra, the vibrational modes of the molecule are calculated. This is often achieved using Density Functional Perturbation Theory (DFPT), which computes the second derivatives of the energy with respect to atomic displacements. nih.gov The resulting vibrational frequencies correspond to potential peaks in the IR and Raman spectra. Raman intensities can be further calculated by determining the change in molecular polarizability with respect to the vibrational motion. nih.govarxiv.org This ab initio approach has been successfully applied to complex systems like metal-organic frameworks (MOFs), providing a reliable method for interpreting their vibrational characteristics. ibm.com
Electronic Spectroscopy (UV-Vis): The prediction of Ultraviolet-Visible (UV-Vis) absorption spectra is most commonly handled by Time-Dependent Density Functional Theory (TD-DFT). nih.govgoogle.com This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov These transition energies correspond to the wavelengths of maximum absorbance (λmax) in the UV-Vis spectrum. The performance of TD-DFT calculations can depend on the choice of the exchange-correlation functional (e.g., CAM-B3LYP, B3LYP), and results are often benchmarked against experimental data where available. researchgate.netchemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: First-principles methods are also highly effective in predicting NMR parameters. For solid-state NMR, as would be relevant for crystalline this compound, techniques such as the Gauge-Including Projector Augmented Wave (GIPAW) method are widely used. researchgate.net These calculations can accurately predict NMR chemical shifts for different nuclei within the crystal lattice, providing a powerful tool for "NMR crystallography" that complements experimental data by helping to assign signals and refine structures. psi-k.netresearchgate.net
Research Findings and Illustrative Data
While specific first-principles spectroscopic studies dedicated solely to this compound are not prominent in the literature, the established accuracy of these methods for related complex materials allows for a confident extension of their potential application. The tables below illustrate the typical output and accuracy of such computational predictions for other complex molecules, demonstrating the type of data that could be generated for this compound.
Vibrational Spectroscopy Example
The following table shows a comparison between calculated and experimental Raman shifts for a metal-organic framework, illustrating the predictive power of DFPT calculations.
| Vibrational Mode Description | Calculated Raman Shift (cm⁻¹) | Experimental Raman Shift (cm⁻¹) |
|---|---|---|
| Metal-Ligand Stretch | 350 | 355 |
| Ligand Ring Deformation | 620 | 628 |
| C-H Bending | 1250 | 1255 |
| C=C Aromatic Stretch | 1605 | 1610 |
Electronic Spectroscopy Example
This table presents a typical output from a TD-DFT calculation, showing predicted absorption wavelengths (λmax) and their corresponding oscillator strengths (a measure of transition probability) for an organic photocatalyst. chemrxiv.org
| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 385 | 0.75 | HOMO → LUMO |
| S₀ → S₂ | 320 | 0.12 | HOMO-1 → LUMO |
| S₀ → S₃ | 275 | 0.45 | HOMO → LUMO+1 |
NMR Spectroscopy Example
The table below demonstrates the accuracy of first-principles calculations in predicting solid-state ¹⁷O NMR chemical shifts for different oxygen sites in a silicate (B1173343) mineral, a common application of the GIPAW method. researchgate.netdntb.gov.ua
| Oxygen Site | Calculated ¹⁷O Isotropic Chemical Shift (ppm) | Experimental ¹⁷O Isotropic Chemical Shift (ppm) |
|---|---|---|
| O1 (Bridging Si-O-Si) | 45.2 | 46.1 |
| O2 (Bridging Si-O-Si) | 58.9 | 59.5 |
| O3 (Bridging Si-O-Mg) | 90.1 | 91.3 |
These examples underscore the capability of ab initio computational methods to provide highly detailed and accurate predictions of the spectroscopic properties of complex materials. The application of such techniques to this compound would be a valuable step in fully characterizing its molecular and electronic structure.
Advanced Applications and Functional Materials Development
Catalytic Research Applications
The catalytic potential of tin compounds is well-documented, and tin sodium tartrate is emerging as a noteworthy candidate in this domain.
While direct research specifically detailing this compound as a primary catalyst in oxidation reactions is limited in the provided results, the broader context of tartrates and metal complexes in catalysis offers valuable insights. For instance, the oxidation of tartrate ions themselves, often facilitated by a catalyst, is a known reaction. In one example, hydrogen peroxide oxidizes potassium sodium tartrate to carbon dioxide and water in a reaction catalyzed by cobalt(II) chloride. purdue.edursc.org This demonstrates the role of a metal catalyst in activating the oxidation of a tartrate.
Tin itself can exist in multiple oxidation states, primarily +2 and +4, which is a key characteristic for a catalyst involved in redox reactions. melscience.com The ability to cycle between these states allows it to facilitate the transfer of electrons, a fundamental aspect of oxidation-reduction processes. While tin(IV) sodium tartrate is mentioned to have applications in catalysis for certain chemical reactions, including oxidation, specific examples and detailed mechanistic studies are not extensively covered in the initial search results. ontosight.ai
Materials Science Applications
In the realm of materials science, this compound plays a crucial role in the surface modification of alloys and the development of functional coatings, contributing to enhanced durability and performance.
Sodium tartrate is utilized as an electrolyte in the anodic oxidation of tin-containing alloys, such as TiNbSn, to create photocatalytic oxide films. nih.govresearchgate.netmdpi.com This process involves applying a high voltage to the alloy in a sodium tartrate solution, which can also contain hydrogen peroxide to promote the oxidation reaction. nih.govresearchgate.net The resulting anodic oxide layer, primarily composed of titanium dioxide (TiO2) in the case of TiNbSn alloys, exhibits photocatalytic activity. nih.govmdpi.com
This photocatalytic property is significant for applications requiring antibacterial surfaces. nih.govfrontiersin.org The oxide film, when irradiated with UV light, generates hydroxyl radicals that can effectively kill bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The use of a sodium tartrate electrolyte is noted to be effective in suppressing the embrittlement of the oxide film that can occur at high voltages. nih.gov Research has shown that anodized TiNbSn alloys prepared in a sodium tartrate electrolyte exhibit a porous microstructure with crystalline anatase and rutile forms of TiO2, which are crucial for photocatalysis. nih.govmdpi.com
Table 1: Effects of Sodium Tartrate in Anodic Oxidation of TiNbSn Alloys
| Feature | Observation | Source(s) |
|---|---|---|
| Electrolyte Composition | 50 mM sodium tartrate, with and without 0.7 M H₂O₂ | nih.govresearchgate.net |
| Applied Voltage | Up to 380 V or 500 V | nih.govresearchgate.net |
| Resulting Oxide Film | Porous microstructure with anatase and rutile TiO₂ | nih.govmdpi.com |
| Key Property | Photocatalytic and antibacterial activity under UV irradiation | nih.govmdpi.comfrontiersin.orgmdpi.com |
| Advantage of Tartrate | Suppresses surface cracking and embrittlement of the oxide film | nih.gov |
This compound serves as a complexing agent in electrolytic baths for the electrodeposition of corrosion-resistant alloy coatings. scielo.br Specifically, it is used in the production of Cu-Sn alloy coatings on carbon steel. scielo.br The tartrate ion forms stable complexes with Cu(II) and Sn(II) ions, which facilitates the co-deposition of the metals to form a uniform and defect-free coating. scielo.br
These Cu-Sn coatings have demonstrated excellent corrosion resistance, significantly outperforming coatings of pure copper or tin. scielo.br The corrosion resistance of these alloys generally increases with a higher tin content. scielo.br Research has shown that a Cu-Sn coating with 4.83% tin, produced from a tartrate bath, exhibited the highest corrosion resistance. scielo.br The use of a sodium tartrate-based electrolyte is also highlighted as an environmentally non-aggressive alternative to more hazardous plating baths. scielo.br
Table 2: Composition and Properties of Corrosion-Resistant Cu-Sn Coating from a Tartrate Bath
| Parameter | Value/Observation | Source(s) |
|---|---|---|
| Substrate | Carbon steel AISI 1020 | scielo.br |
| Electrolyte | CuCl₂, SnCl₂, and sodium tartrate (complexing agent) | scielo.br |
| Optimal Coating Composition | 95.18% Cu, 4.83% Sn | scielo.br |
| Surface Morphology | Uniform, small grain size, without defects | scielo.br |
| Key Property | High corrosion resistance | scielo.br |
The field of non-linear optics (NLO) explores materials that interact with light in a way that is dependent on the light's intensity, leading to applications in technologies like optical switching and frequency conversion. samaterials.comfrontiersin.org While direct experimental data on the NLO properties of "this compound" is not present in the search results, the broader categories of tin complexes and organic tartrate-based crystals are subjects of NLO research.
Computational studies have identified tin metal cluster compounds as potential new third-order NLO materials. researchgate.net Furthermore, organotin complexes have been a versatile platform for designing NLO chromophores. mdpi.com On a related note, organic crystals incorporating tartrate, such as L-alaninium tartrate, have been grown and characterized as new NLO materials. researchgate.net These related research areas suggest a potential for this compound, which combines both a metal and a tartrate ligand, to exhibit interesting NLO properties, though specific investigations are needed to confirm this.
Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces via Tartrate Adsorption
The efficacy of tartrate compounds, including by extension this compound, as corrosion inhibitors is primarily attributed to the adsorption of tartrate ions onto metal surfaces. This process forms a protective barrier that impedes the electrochemical reactions responsible for corrosion. Research indicates that tartaric acid and its salts can function as effective, environmentally friendly corrosion inhibitors for various metals, particularly steel and tin. mdpi.comresearchgate.netelectrochemsci.org
The inhibition mechanism involves the tartrate's carboxylate groups adsorbing onto the metal. mdpi.com This adsorption can be a combination of physical and chemical processes (physisorption and chemisorption) and often conforms to the Langmuir adsorption isotherm model. researchgate.netresearchgate.net The tartrate ion, a dicarboxylic acid, acts as a chelating agent, forming stable complexes with metal ions such as iron (Fe²⁺ and Fe³⁺) on the surface. mdpi.com This action can stabilize the passive film on the metal, a thin layer of oxide that naturally protects against corrosion.
Studies on tartrate's effect on steel in alkaline and chloride-containing environments have shown that it can prevent the onset of pitting corrosion. mdpi.com This is achieved through competitive adsorption, where the tartrate ions on the metal surface counteract the adsorption of aggressive chloride ions. mdpi.com While tartrate may slightly increase the general passive current density, it effectively inhibits localized corrosion by preventing the breakdown of the passive film by chlorides. mdpi.com The mechanism can be described as mixed-type, affecting both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. mdpi.comresearchgate.netemerald.com
In acidic solutions, the inhibition is also linked to the adsorption of inhibitor molecules on the oxide-free metal surface, which retards the electrochemical corrosion processes. uv.mx For tin specifically, its dissolution in the presence of tartaric acid is a known issue in food canning, as it can form complexes with tin ions. electrochemsci.org However, research has also explored the use of organic inhibitors to counteract this dissolution by promoting the adsorption of a protective film. researchgate.netelectrochemsci.org
The effectiveness of tartrate-based inhibitors can be significantly enhanced when used in combination with other substances. For example, a mixture of potassium sodium tartrate and the microbial polysaccharide xanthan gum has demonstrated a synergistic effect, providing a high degree of protection (over 90%) for carbon steel in chloride solutions. researchgate.net This enhanced protection is attributed to the formation of stable complexes with iron cations. researchgate.net Similarly, neodymium tartrate has shown higher inhibition efficiency for mild steel compared to neodymium chloride, due to the formation of a more compact protective film consisting of bimetallic complexes (Fe-Tar-Nd) and metal oxides/hydroxides. emerald.com
Table 1: Research Findings on Tartrate Corrosion Inhibition
| Inhibitor System | Metal | Corrosive Medium | Key Findings | Inhibition Efficiency | Reference |
| Tartrate Ions | Carbon Steel | Saturated Ca(OH)₂ (pH 13.2) + Chloride | Prevents pitting initiation via competitive adsorption with chloride ions. mdpi.com | Not specified | mdpi.com |
| Antimony Potassium Tartrate | Q235 Carbon Steel | 0.01M NaCl | Mixed chemical and physical adsorption, follows Langmuir isotherm. researchgate.net | 63.5% (at 400 ppm) | researchgate.net |
| Antimony Potassium Tartrate | Q235 Carbon Steel | 0.01M NaCl + 0.15 M NaHCO₃ | Drastically increased efficiency in the presence of bicarbonate. researchgate.net | 95.6% (at 300 ppm) | researchgate.net |
| Xanthan Gum + Potassium Sodium Tartrate | Carbon Steel | 3% NaCl | Synergistic effect; formation of a protective adsorption layer. researchgate.net | >90% | researchgate.net |
| Neodymium Tartrate (NdTar) | Mild Steel | Neutral Sodium Chloride | Forms a compact film of bimetallic complexes; mixed inhibition mechanism. emerald.com | 86% (at 600 ppm) | emerald.com |
| Glycine (in the presence of Tartaric Acid) | Tin | Tartaric Acid Solution | Inhibition based on physical adsorption of amino acid molecules on the tin surface. researchgate.netelectrochemsci.org | High (at 0.02 mol dm⁻³) | researchgate.netelectrochemsci.org |
Analytical Chemistry Research
Development of Analytical Reagents for Metal Ion Determination and Separation
In analytical chemistry, this compound and other tartrates serve as crucial ancillary reagents, primarily functioning as masking and complexing agents to improve the selectivity and accuracy of metal ion analysis. ontosight.aigoogle.com Their ability to form stable complexes with a variety of metal ions makes them invaluable in both titrimetric and separation techniques. dcu.ieatamanchemicals.com
One of the principal applications of tartrate is as a masking agent in complexometric titrations with Ethylenediaminetetraacetic acid (EDTA). google.com EDTA is a powerful chelating agent that binds with many metal ions. To determine a specific metal ion in a mixture, other potentially interfering ions must be "masked" or prevented from reacting with the EDTA. Tartrate is effective in this role. For instance, in the analysis of tin plating baths, tartrate is used to mask tin(IV) ions, allowing for the accurate quantification of tin(II) ions by EDTA titration, even in the presence of copper(II), which is masked by thiourea. google.com This prevents the positive error that would otherwise result from the co-titration of these interfering ions. google.com Tartrates are also used to prevent the precipitation of metal hydroxides at the high pH required for many EDTA titrations. researchgate.netnowgonggirlscollege.co.in
Beyond titrations, tartrates are employed as complexing agents to facilitate the separation of metal ions. In polymer-enhanced ultrafiltration, the addition of tartaric acid or sodium citrate (B86180) can selectively influence the retention of different metal ions. mdpi.com For example, in a system designed to separate copper (Cu²⁺) and nickel (Ni²⁺) ions using sodium polyacrylate (PAAS), the introduction of tartrate or citrate can detach the less strongly bound Ni²⁺ ions from the polymer, allowing them to pass through the ultrafiltration membrane while the Cu²⁺ ions are retained. mdpi.com This differential complexation provides a basis for their separation. mdpi.com
Tartrates also find use in various forms of chromatography for metal ion separation. dcu.ieresearchgate.net In ion-exchange chromatography, complexing agents like tartrate are chosen for their significantly different stability constants with the target metal ions, enabling their separation. dcu.ie
Table 2: Applications of Tartrate in Metal Ion Analysis
| Analytical Technique | Role of Tartrate | Analyte(s) | Interfering Ion(s) Masked | Key Outcome | Reference |
| EDTA Titration | Masking Agent | Tin(II) | Tin(IV), Copper(II) | Accurate determination of Tin(II) in plating baths without interference. google.com | google.com |
| EDTA Titration | Auxiliary Complexing Agent | Various Metal Ions | - | Prevents precipitation of metal hydroxides at the required alkaline pH. nowgonggirlscollege.co.in | nowgonggirlscollege.co.in |
| Spectrophotometry | Masking Agent | Nickel | Copper, Iron, etc. | A mixture containing sodium tartrate eliminates interferences in the determination of nickel in copper-base alloys. ufba.br | ufba.br |
| Complexation-Ultrafiltration | Complexing Agent | Copper(II), Nickel(II) | - | Facilitates the selective separation of Cu²⁺ and Ni²⁺ by differential complexation. mdpi.com | mdpi.com |
| Ion-Exchange Chromatography | Complexing Agent (in eluent) | Various Metal Ions | - | Achieves separation based on the different stability constants of the metal-tartrate complexes. dcu.ie | dcu.ie |
Future Research Directions and Unaddressed Challenges
Exploration of Novel Synthesis and Fabrication Routes
The properties of tin sodium tartrate are intrinsically linked to its structure, particle size, and morphology, which are determined by the synthesis method. numberanalytics.com While traditional synthesis involves the reaction of tin(IV) oxide with sodium tartrate in an aqueous solution, future research must explore more sophisticated fabrication routes to tailor the material for specific applications. ontosight.ai
Current methods for synthesizing tin compounds include chemical precipitation, sol-gel processing, and solid-state reactions. numberanalytics.comnumberanalytics.com Advanced techniques such as hydrothermal and solvothermal synthesis, which have been successful in producing highly crystalline metal tartrates, offer a promising avenue for creating well-defined this compound structures. researchgate.net These methods allow for precise control over reaction parameters like temperature and pressure, influencing the final product's crystallinity and morphology. For instance, sodium tartrate has been used as a structure-directing agent in the hydrothermal synthesis of other complex oxides, a strategy that could be adapted for tin-based materials. researchgate.net
A primary unaddressed challenge is the precise control over particle size and morphology during synthesis. numberanalytics.com Future investigations should focus on novel approaches such as:
Microwave-Assisted Synthesis: To accelerate reaction times and produce uniform nanoparticles.
Sonochemical Methods: Using ultrasound to induce cavitation, leading to unique structural and morphological characteristics.
Template-Assisted Synthesis: Employing porous templates to fabricate nanostructures like nanowires or nanotubes with high surface areas.
Flow Chemistry: For continuous production with superior control over reaction conditions and product consistency.
By exploring these routes, researchers can move beyond simple crystalline powders to fabricate complex architectures like thin films and nanostructured composites, which are essential for applications in electronics and energy storage. aaru.edu.jo
| Synthesis Method | Description | Potential Advantages for this compound | Associated Challenges |
|---|---|---|---|
| Aqueous Precipitation | Reaction of soluble tin salts with sodium tartrate in water. ontosight.ai | Simple, scalable, low-temperature process. | Poor control over particle size and polymorphism. |
| Hydrothermal/Solvothermal | Crystallization from a solvent at elevated temperature and pressure. | High crystallinity, control over morphology. | Requires specialized equipment (autoclaves). |
| Sol-Gel Processing | Formation of a solid network from a colloidal solution (sol). numberanalytics.com | Can produce thin films and porous structures with high purity. | Requires careful control of hydrolysis and condensation rates. |
| Microwave-Assisted | Using microwave radiation to heat the reaction mixture. | Rapid heating, shorter reaction times, enhanced product uniformity. | Potential for localized overheating, scalability can be an issue. |
Development of Advanced In-Situ Characterization Methodologies
A significant gap in the current understanding of tin-tartrate systems is the lack of real-time data on their formation mechanisms. Most characterization is performed ex-situ on the final product, offering little insight into the dynamic processes of nucleation, growth, and phase transformation. researchgate.net The development and application of advanced in-situ characterization techniques are critical to unraveling these complex pathways.
Techniques like in-situ synchrotron X-ray diffraction (XRD) have proven invaluable for monitoring the solvothermal crystallization of metal-organic frameworks (MOFs), revealing the emergence of metastable intermediates and their transformation into stable phases. acs.org Applying this to the synthesis of this compound could provide a step-by-step map of its crystallization landscape. Similarly, in-situ microscopy, coupled with real-time image analysis, can offer quantitative data on crystal growth kinetics, size distribution, and the potential for amorphous precipitation. mdpi.com
Future research should prioritize a multi-technique in-situ approach, combining:
Time-Resolved XRD and Small-Angle X-ray Scattering (SAXS): To monitor the evolution of crystalline phases and nanoparticle formation from the earliest stages.
In-situ Spectroscopy (Raman, IR, UV-Vis): To track changes in the coordination environment of the tin center and the tartrate ligand during the reaction. mdpi.com
In-situ Transmission Electron Microscopy (TEM): Using liquid cells to directly visualize the nucleation and growth of individual nanocrystals in solution.
These methodologies will provide the fundamental data needed to rationally design synthesis protocols that yield materials with desired crystal structures, fewer defects, and optimized properties.
Integration of Multi-Scale Computational Modeling with Experimental Data
Computational modeling offers a powerful tool to predict and understand the behavior of materials at an atomic level. However, for metal-tartrate complexes, accurate modeling remains a significant challenge due to the complexities of describing the coordination bonds and weak interactions. taltech.ee The integration of multi-scale computational models with robust experimental data is an essential future direction for advancing the science of this compound.
At the quantum mechanical level, Density Functional Theory (DFT) can be used to predict stable molecular geometries, electronic structures, and reaction pathways for tin-tartrate complex formation. researchgate.netnumberanalytics.com However, the accuracy of DFT is highly dependent on the chosen functional, necessitating careful validation against experimental spectroscopic and structural data. researchgate.net A major hurdle is the computational cost, which limits DFT to relatively small systems.
To overcome this, a multi-scale approach is needed:
Quantum Mechanics (DFT): To accurately parameterize interatomic force fields specific to the tin-tartrate system. taltech.ee
Molecular Dynamics (MD): Using the newly developed force fields to simulate larger systems over longer timescales, providing insights into conformational dynamics, solvation effects, and the initial stages of self-assembly.
Coarse-Graining and Phase-Field Models: To simulate macroscopic phenomena like crystal growth, morphology evolution, and phase separation, using parameters derived from lower-scale simulations.
Ab initio molecular dynamics (AIMD) simulations, which combine DFT with molecular dynamics, are particularly promising for studying complex processes like degradation at interfaces without relying on pre-parameterized force fields. nih.gov By systematically validating these computational models against data from in-situ characterization, researchers can create a powerful predictive framework to accelerate the discovery and optimization of tin-tartrate materials.
Discovery and Tailoring of New Functional Applications
While this compound has established uses, such as a mordant in the textile industry and in analytical chemistry, its potential in advanced technological applications remains largely unexplored. ontosight.ai Future research should focus on discovering and tailoring new functionalities for this compound, leveraging the unique properties of both tin and tartrate ligands.
Emerging applications for tin compounds in general provide a roadmap for future this compound research. These include roles in:
Energy Storage: Tin-based materials are highly promising as anodes for next-generation batteries, including both lithium-ion and sodium-ion batteries (SIBs), due to their high theoretical capacity. numberanalytics.cominternationaltin.org Recent breakthroughs in tin anodes for SIBs highlight their potential for high specific capacity and rapid charging capabilities. internationaltin.org Research could focus on creating nanostructured this compound or its derivatives as stable, high-performance anode materials.
Electronics and Optoelectronics: Tin compounds like tin oxide are integral to electronics as transparent conductors and in sensors. duquantanalytics.commarketresearchintellect.com The tartrate ligand could be used to modify the electronic properties or facilitate the solution-based processing of tin-based thin films for applications in flexible electronics or as absorber materials in lead-free perovskite solar cells. numberanalytics.com
Catalysis: Tin compounds can act as catalysts for various organic reactions, including oxidations and reductions. numberanalytics.com The chiral nature of the tartrate ligand makes this compound an interesting candidate for asymmetric catalysis, a field of immense importance in pharmaceutical and fine chemical synthesis. arkat-usa.org
| Application Area | Potential Role of this compound | Key Research Objective |
|---|---|---|
| Sodium-Ion Batteries | High-capacity anode material. internationaltin.org | Synthesize nanostructures to buffer volume changes during cycling and improve stability. |
| Photocatalysis | Semiconductor for degrading pollutants or water splitting. | Tune the bandgap by doping or creating composites to enhance visible light absorption. |
| Asymmetric Catalysis | Chiral catalyst for stereoselective synthesis. arkat-usa.org | Design and synthesize specific tin-tartrate complexes and test their catalytic activity. |
| Sensors | Active material for chemical or gas sensing. | Fabricate thin films or nanostructures and evaluate their response to various analytes. |
Understanding Complex Interfacial Phenomena and Durability of Tin-Tartrate Systems
The long-term stability and performance of any material are governed by its interaction with its environment, a process dominated by interfacial phenomena. For tin-based systems, a critical and persistent challenge is the facile oxidation of Sn(II) to the more stable Sn(IV) state, which can dramatically alter material properties and lead to degradation. nih.govrsc.orgstanford.edu Understanding and controlling these interfacial reactions is paramount for the successful application of this compound in devices.
Research indicates that the durability of tin-based systems is highly sensitive to environmental factors like moisture and oxygen. nih.govstanford.edu The tartrate ligand itself can play a complex role at interfaces. For example, tartrate ions can adsorb onto metal surfaces, forming complexes that may either passivate the surface against corrosion or, under different conditions, accelerate dissolution. researchgate.netmdpi.com
Future research must address these complex interfacial challenges by:
Employing Surface-Sensitive Analytical Techniques: Using X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) to probe the chemical composition and electronic states at the surface of this compound before and after exposure to different environments. numberanalytics.com
Utilizing Advanced Microscopy: Applying techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) to visualize surface morphology and the initial stages of degradation at the nanoscale.
Performing Advanced Computational Simulations: Using ab initio molecular dynamics (AIMD) to model the solid/liquid and solid/gas interfaces, providing atomic-level insight into degradation mechanisms, such as the interaction of water molecules with the tin-tartrate surface. nih.gov
By combining these experimental and theoretical approaches, a fundamental understanding of the factors controlling the stability of tin-tartrate systems can be achieved. This knowledge is crucial for designing effective stabilization strategies, such as surface coatings or the incorporation of stabilizing additives, thereby enhancing the durability and reliability of materials and devices based on this compound.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing tin sodium tartrate in laboratory settings?
- Methodology : this compound can be synthesized via co-precipitation by mixing stannous chloride with sodium tartrate in a buffered medium (pH ~3.0). Characterization typically involves X-ray diffraction (XRD) for crystallinity, FTIR for functional groups (e.g., –OH, carboxylate), and gravimetric analysis for purity . For aqueous solutions, tartrate buffer preparation requires dissolving 1.5 g L-tartaric acid and 2.3 g sodium tartrate dihydrate in 1 L water .
Q. How does this compound function as a stabilizing agent in metal-ion titrations?
- Experimental Design : In complexometric titrations (e.g., EDTA methods), sodium tartrate prevents metal hydroxide precipitation (e.g., Pb²⁺, Fe³⁺) by forming soluble complexes. A Box-Behnken experimental design can optimize parameters like ammonium hydroxide (0.17–0.92 mol/kg) and sodium tartrate (8.4–16.8 µmol/kg) concentrations to ensure robustness . Precision is critical, with relative within-day precision reported as .
Q. What are the key considerations for preparing tartrate-based buffer solutions in electrochemical studies?
- Protocol : Use L-tartaric acid and sodium tartrate dihydrate in a 1:1.5 molar ratio for pH 3.0 buffers. Ensure fresh preparation to avoid hydrolysis. Sodium tartrate’s role in chelating interfering ions (e.g., Mg²⁺, Fe³⁺) must be validated via control experiments .
Advanced Research Questions
Q. How does the stereochemistry of tartrate anions influence the stability of this compound complexes?
- Structural Insights : Quantum chemical calculations (coupled cluster level) show that the L-tartrate dianion is more thermodynamically stable than its meso form. Sodium adducts further stabilize the dianion by charge balancing, as confirmed via collision-induced dissociation (CID) experiments and infrared spectroscopy . For crystallographic studies, single-crystal XRD reveals distinct lattice parameters for dextrorotatory (+)-Na[NH₄][C₄H₄O₆]·4H₂O () versus racemic forms () .
Q. What experimental strategies mitigate interference from transition metals in this compound-based assays?
- Contradiction Analysis : While Mn²⁺, NH₄⁺, and Sn²⁺ directly interfere, adding excess sodium tartrate (up to 5% w/w) chelates metals like Fe³⁺, Pb²⁺, and Mg²⁺. However, high concentrations of colored ions (e.g., Cu²⁺, Ni²⁺) may obscure endpoints, necessitating UV-Vis correction . Control experiments with sodium potassium tartrate vs. buffer alone show no significant difference, suggesting tartrate-specific effects .
Q. How can gravimetric and titrimetric methods be combined to quantify this compound in mixed-ligand systems?
- Integrated Workflow :
Gravimetric Step : Precipitate tin as SnO₂ after tartrate decomposition.
Titrimetric Step : Use EDTA in ammonium hydroxide media with sodium tartrate to sequester residual metals.
- Uncertainty analysis must account for pH-dependent tartrate dissociation and instrument calibration errors .
Data Contradiction and Reproducibility Challenges
Q. Why do discrepancies arise in reported stability constants for tin-tartrate complexes across studies?
- Root Cause : Variations in ionic strength, temperature (±2°C), and stereoisomer purity (e.g., L- vs. meso-tartrate) significantly affect stability constants. Meta-analysis of XRD and mass spectrometry data is recommended to reconcile values .
Q. How to address non-reproducible results in tartrate-mediated electrochemical assays?
- Troubleshooting Framework :
- Step 1 : Verify tartrate buffer pH and freshness (degradation >24 hours alters chelation capacity) .
- Step 2 : Validate sodium tartrate purity via FTIR (peak at 1600–1650 cm⁻¹ for carboxylate) .
- Step 3 : Use ANOVA () to statistically compare batch-to-batch variability .
Reference Table: Key Parameters for this compound Experiments
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
